molecular formula C19H16BrN3O3 B10906603 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide

Cat. No.: B10906603
M. Wt: 414.3 g/mol
InChI Key: IHLTUANOMRLQBG-SSDVNMTOSA-N
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Description

N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(8-QUINOLYLOXY)PROPANOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated phenyl group, a quinolyl group, and a propanohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(8-QUINOLYLOXY)PROPANOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-(8-quinolyloxy)propanohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(8-QUINOLYLOXY)PROPANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imine group would produce an amine.

Scientific Research Applications

N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(8-QUINOLYLOXY)PROPANOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(8-QUINOLYLOXY)PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its brominated phenyl group and quinolyl moiety are likely involved in binding to target proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(8-QUINOLYLOXY)PROPANOHYDRAZIDE is unique due to its combination of a brominated phenyl group, a quinolyl group, and a propanohydrazide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H16BrN3O3

Molecular Weight

414.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-quinolin-8-yloxypropanamide

InChI

InChI=1S/C19H16BrN3O3/c1-12(26-17-6-2-4-13-5-3-9-21-18(13)17)19(25)23-22-11-14-10-15(20)7-8-16(14)24/h2-12,24H,1H3,(H,23,25)/b22-11+

InChI Key

IHLTUANOMRLQBG-SSDVNMTOSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)O)OC2=CC=CC3=C2N=CC=C3

Canonical SMILES

CC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)OC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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